molecular formula C22H43BF4N2 B6330818 1-methyl-3-octadecylimidazolium tetrafluoroborate CAS No. 244193-65-5

1-methyl-3-octadecylimidazolium tetrafluoroborate

Cat. No.: B6330818
CAS No.: 244193-65-5
M. Wt: 422.4 g/mol
InChI Key: XJMHTCTYQGVABU-UHFFFAOYSA-N
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Mechanism of Action

Safety and Hazards

This substance is not fully tested, so risks cannot be excluded if handled inappropriately . It’s recommended to avoid contact with eyes, skin, or clothing, and to wear protective gear . If in eyes, rinse continuously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-octadecylimidazolium tetrafluoroborate typically involves the reaction of 1-methylimidazole with octadecyl bromide to form 1-methyl-3-octadecylimidazolium bromide. This intermediate is then reacted with sodium tetrafluoroborate to yield the final product . The reaction conditions often include:

    Temperature: Typically conducted at elevated temperatures to facilitate the reaction.

    Solvent: Common solvents include acetonitrile or ethanol.

    Reaction Time: The reaction may take several hours to complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or Continuous Reactors: Depending on the production scale.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-octadecylimidazolium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation are limited.

    Reduction: Reduction reactions are less common for this compound.

    Substitution: The imidazolium ring can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Solvents: Reactions are often conducted in polar solvents such as acetonitrile or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium derivatives with additional functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-octadecylimidazolium tetrafluoroborate is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain enhances its hydrophobicity and makes it suitable for specific applications where longer alkyl chains are advantageous .

Properties

IUPAC Name

1-methyl-3-octadecylimidazol-1-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;2-1(3,4)5/h20-22H,3-19H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMHTCTYQGVABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43BF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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